molecular formula C21H25N3O3 B2942897 methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate CAS No. 1207055-06-8

methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate

Cat. No.: B2942897
CAS No.: 1207055-06-8
M. Wt: 367.449
InChI Key: LFVDMOJWSDZXFK-UHFFFAOYSA-N
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Description

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound that features a unique structure combining an adamantane core with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with an adamantane derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
  • 1-methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
  • (1H-1,3-benzodiazol-1-yl)methanol

Uniqueness

Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is unique due to its combination of an adamantane core and a benzimidazole moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[[2-(benzimidazol-1-yl)acetyl]amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19(26)20-7-14-6-15(8-20)10-21(9-14,12-20)23-18(25)11-24-13-22-16-4-2-3-5-17(16)24/h2-5,13-15H,6-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDMOJWSDZXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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